(5-Carboxymethyl-thiophen-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(carboxymethyl)thiophen-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c9-7(10)3-5-1-2-6(13-5)4-8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLJLZOEBQQNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Carboxymethyl Thiophen 2 Yl Acetic Acid
Historical and Contemporary Approaches to Thiophene-2,5-dicarboxylic Acid Derivatives
The synthesis of thiophene-2,5-dicarboxylic acid and its derivatives has been a subject of study for many years, with both classical and modern methods available. Historically, methods often relied on harsh reaction conditions and readily available, simple starting materials. A common industrial method for preparing thiophene (B33073) involves the high-temperature reaction of n-butane with sulfur researchgate.net. Another classical approach is the Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide (P4S10) or Lawesson's reagent researchgate.net. For thiophene-2,5-dicarboxylic acid specifically, a well-established route involves the reaction of adipic acid with thionyl chloride nih.gov.
Contemporary methods offer milder conditions and greater functional group tolerance. The Gewald aminothiophene synthesis, for example, provides a route to 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur rsc.org. Direct carboxylation of the thiophene ring has also been explored. For instance, thiophene can be carboxylated at the 2-position, and subsequently at the 5-position, to yield thiophene-2,5-dicarboxylic acid by reacting it with n-butyllithium followed by the addition of carbon dioxide prepchem.com. Furthermore, catalytic systems involving vanadium, iron, or molybdenum have been used to synthesize 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters from thiophene, carbon tetrachloride, and an alcohol researchgate.net.
Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for the synthesis of substituted thiophenes. These reactions allow for the precise and selective formation of carbon-carbon bonds, enabling the construction of complex thiophene derivatives frontiersin.org.
Detailed Synthesis Pathways for (5-Carboxymethyl-thiophen-2-yl)acetic acid
The synthesis of the asymmetrically substituted target molecule, this compound, requires a strategy that allows for the differential introduction of two carboxymethyl groups at the 2 and 5 positions of the thiophene ring. A direct synthesis for this specific molecule is not readily found in the literature; therefore, a plausible synthetic route must be constructed based on known transformations of thiophene and its derivatives.
A logical approach to the synthesis of this compound involves the stepwise functionalization of a suitable thiophene precursor. A key intermediate would be a thiophene molecule with one carboxymethyl group (or a precursor to it) at the 2-position and a handle for further functionalization at the 5-position.
One potential starting material is 2-thienylacetic acid . This compound can be prepared from 2-acetylthiophene (B1664040) google.com. A multi-step synthesis of 2-thiopheneacetic acid has also been reported starting from thiophene, which is first chlorinated and then iodinated. The resulting 2-iodothiophene (B115884) is then reacted with diethyl malonate, followed by hydrolysis and decarboxylation to yield 2-thiopheneacetic acid google.com.
Another key precursor could be (4-bromo-thiophen-2-yl)-acetic acid . This compound can be synthesized and then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 5-position (which is the 4-position of the starting material) frontiersin.orgnih.gov. This approach allows for the late-stage introduction of the second acetic acid moiety or its precursor.
A plausible synthetic strategy could start with the Vilsmeier-Haack reaction on a suitable acetophenone (B1666503) to generate a β-chloroacrolein, which can then be cyclized with sodium sulfide (B99878) and chloroacetone (B47974) to form a 5-aryl-2-acetylthiophene derivative. The acetyl group could then be a precursor to the carboxymethyl group semanticscholar.org.
The optimization of reaction conditions is crucial for achieving high yields and purity of the desired product. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.
For instance, in the synthesis of thiophene-2,5-dicarboxylic acid diesters from tetrahydrothiophene-2,5-dicarboxylic acid diesters, the dehydrohalogenation step is typically carried out at temperatures between 30-100 °C, with 50-90 °C being preferable to minimize side reactions google.com.
In the synthesis of 2-thiophenecarboxylic acid esters using a CCl4-ROH-catalyst system, the yield is dependent on the catalyst concentration. For example, using VO(acac)2, increasing the catalyst concentration from 0.1 to 1.0 mol% can significantly increase the product yield semanticscholar.org.
For Suzuki-Miyaura coupling reactions to introduce a substituent at the 5-position of a thiophene ring, the choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions frontiersin.orgnih.gov. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in some thiophene syntheses, such as the Gewald reaction mdpi.com.
While a specific "General Procedure A" for the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible multi-step synthesis can be proposed based on established methodologies.
Proposed Synthetic Route:
Synthesis of a 5-functionalized-2-thienylacetic acid ester: A potential starting point is the functionalization of a 2-thienylacetic acid ester at the 5-position. A Vilsmeier-Haack reaction could be employed to introduce a formyl group at the 5-position of a 2-thienylacetic acid ester. The aldehyde can then be converted to the desired carboxymethyl group.
Conversion of the 5-formyl group: The 5-formyl group of a precursor like (5-formyl-thiophen-2-yl)acetic acid methyl ester can be oxidized to a carboxylic acid using a suitable oxidizing agent. This would yield (5-carboxy-thiophen-2-yl)acetic acid methyl ester.
Homologation to the carboxymethyl group: The carboxylic acid at the 5-position can then be converted to the carboxymethyl group through a series of standard organic reactions, such as reduction to the alcohol followed by conversion to the halide and then cyanation and hydrolysis.
Final Hydrolysis: The final step would involve the hydrolysis of the ester group at the 2-position to yield the target molecule, this compound.
A general procedure for the synthesis of related 2,5-disubstituted thiophenes via Suzuki-Miyaura coupling of (4-bromo-thiophen-2-yl)-acetic acid provides a template for introducing a variety of substituents at the 5-position frontiersin.orgnih.gov.
Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound via a Multi-step Route
| Step | Reaction | Reagents and Conditions | Potential Yield |
| 1 | Formylation of 2-thienylacetic acid methyl ester | POCl3, DMF | Moderate to Good |
| 2 | Oxidation of the formyl group | KMnO4 or Ag2O | Good |
| 3a | Reduction of the carboxylic acid | LiAlH4 or BH3-THF | High |
| 3b | Conversion to the halide | PBr3 or SOCl2 | Good |
| 3c | Cyanation | NaCN or KCN | Good |
| 3d | Hydrolysis of the nitrile | Acid or base hydrolysis | Good |
| 4 | Hydrolysis of the ester | LiOH or NaOH, then acid workup | High |
For laboratory-scale synthesis, the choice of reagents and purification methods is often guided by convenience and efficiency. Flash column chromatography is a common method for purifying thiophene derivatives.
When considering a scale-up of the synthesis, several factors become critical. The cost and availability of starting materials and reagents are major considerations. Reactions that require cryogenic temperatures or highly sensitive reagents may be challenging to implement on a larger scale. The safety of the process is paramount, and the use of toxic or hazardous reagents should be minimized. For example, the use of thionyl chloride in the synthesis of thiophene-2,5-dicarboxylic acid from adipic acid is a well-established industrial process, but it involves handling a corrosive and reactive chemical nih.gov.
The development of more environmentally friendly or "green" synthetic routes is an ongoing area of research. This includes the use of less hazardous solvents, catalytic systems to reduce waste, and processes that are more energy-efficient rsc.org. For instance, solvent-free reaction conditions and the use of recyclable catalysts are attractive features for large-scale production.
Derivatization Strategies and Chemical Transformations of 5 Carboxymethyl Thiophen 2 Yl Acetic Acid
Esterification and Amidation Reactions of the Carboxyl Groups
The two carboxylic acid groups of (5-Carboxymethyl-thiophen-2-yl)acetic acid are primary sites for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis and are often employed to modify the physicochemical properties of a molecule, such as its solubility, stability, and bioavailability.
Standard laboratory procedures for esterification, such as the Fischer-Speier esterification involving an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be employed to convert one or both carboxylic acid groups to their corresponding esters. The selective mono-esterification of dicarboxylic acids can be challenging but can be achieved by carefully controlling stoichiometric ratios of reactants, reaction times, and temperatures, or by using protecting group strategies.
Similarly, amidation reactions can be carried out to form mono- or diamides. The direct reaction of a carboxylic acid with an amine is generally unfavorable and requires the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives such as N-hydroxysuccinimide (HOSu) to form an active ester intermediate. This approach facilitates the formation of the amide bond under mild conditions. The synthesis of amide prodrugs of various pharmaceuticals is a well-established strategy to enhance their therapeutic profiles. researchgate.netresearchgate.net
The differential reactivity of the two carboxylic acid groups in this compound—one being an acetic acid moiety and the other directly attached to the thiophene (B33073) ring—could potentially be exploited for selective derivatization under specific reaction conditions.
Functionalization and Modification of the Thiophene Ring System
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The positions on the thiophene ring that are not already substituted (positions 3 and 4) are available for functionalization.
Electrophilic Aromatic Substitution:
Halogenation: The thiophene ring can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. These reactions typically proceed under mild conditions. For instance, the bromination of ketones in the presence of an acid catalyst results in the formation of an α-bromo ketone. masterorganicchemistry.com
Nitration: Nitration of the thiophene ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride. rsc.orgorgsyn.orgcanterbury.ac.nz These reactions introduce a nitro group onto the thiophene ring, which can subsequently be used for further transformations, such as reduction to an amino group. The nitration of benzo[b]thiophen-2-carboxylic acid has been shown to yield a mixture of substitution products. rsc.org
The directing effects of the existing substituents on the thiophene ring will influence the regioselectivity of these electrophilic substitution reactions.
Chemical Transformations Involving the Acetic Acid Side Chains
The two acetic acid side chains of this compound offer additional sites for chemical modification.
Oxidation and Reduction:
The methylene (B1212753) groups of the acetic acid side chains can potentially be oxidized. For instance, a patent describes the selective oxidation of the methylene group of 5-acetyl-2-thienylacetic acid to a carbonyl group to produce 5-carboxy-2-acetylthiophene. google.com This suggests that similar oxidative transformations could be applied to this compound.
Conversely, the carboxylic acid groups can be reduced to primary alcohols. libretexts.orgyoutube.comkhanacademy.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reduction of carboxylic acids provides a route to the corresponding diol derivative, which can serve as a precursor for further synthetic modifications. It is also possible to achieve partial reduction to the aldehyde under specific conditions using modified hydride reagents. researchgate.net
Alpha-Halogenation:
The α-carbon of the acetic acid moieties can be halogenated under specific conditions, such as the Hell-Volhard-Zelinsky reaction, which involves treatment with bromine and a catalytic amount of phosphorus tribromide. This introduces a halogen atom at the position adjacent to the carbonyl group, creating a valuable synthetic handle for further functionalization.
Synthesis of Advanced Intermediates and Analogues Utilizing this compound
The derivatization of this compound is a key strategy for the synthesis of more complex molecules, including advanced intermediates and analogues with potential biological activity.
Formation of D-Proline Derivatives and Structurally Related Compounds
The carboxylic acid functionalities of this compound can be coupled with amino acids, such as D-proline, to form amide derivatives. D-proline is a non-proteinogenic amino acid that is often incorporated into peptidomimetics and other biologically active compounds. nih.gov The synthesis of such derivatives typically involves the activation of the carboxylic acid groups using standard peptide coupling reagents, followed by reaction with the amino group of D-proline or its ester derivatives. researchgate.netchemimpex.comchemimpex.com The resulting conjugates combine the structural features of the thiophene dicarboxylic acid with the chiral proline moiety, leading to novel chemical entities with potentially interesting pharmacological properties. The synthesis of D-proline itself can be achieved through various methods, including asymmetric synthesis from precursors like pyrrolidine-2-formaldehyde. google.com The incorporation of proline and its derivatives into larger molecules is a common strategy in medicinal chemistry. rsc.orgnih.gov
Chemical Strategies for the Formation of Prodrugs from this compound
The development of prodrugs is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule. science.gov For carboxylic acid-containing compounds like this compound, the most common prodrug approach involves the formation of esters or amides.
By converting one or both of the carboxylic acid groups into an ester or amide, the polarity of the molecule can be modified, which can lead to enhanced membrane permeability and oral bioavailability. These prodrugs are designed to be stable during administration and absorption, and then undergo enzymatic or chemical hydrolysis in the body to release the active dicarboxylic acid. The choice of the ester or amide promoiety allows for fine-tuning of the prodrug's properties, such as its rate of hydrolysis and tissue distribution. For example, amide prodrugs of diclofenac (B195802) have been synthesized using various amino acids to improve its pharmacological profile. researchgate.net
Analytical and Spectroscopic Characterization Methodologies for 5 Carboxymethyl Thiophen 2 Yl Acetic Acid and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation and purification of (5-Carboxymethyl-thiophen-2-yl)acetic acid and its derivatives, as well as for the determination of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
For polar compounds like dicarboxylic acids, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly suitable method. The purity of synthesized thiophene (B33073) derivatives is often confirmed to be greater than 98% by HPLC analysis. chemicalbook.comspectrabase.com For instance, in the analysis of related thiophene compounds, a C8 or C18 column is often used with a gradient elution system. chemicalbook.comspectrabase.com A typical mobile phase consists of a mixture of an aqueous solvent (often containing an acid like trifluoroacetic acid (TFA) to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. chemicalbook.comspectrabase.com The gradient would typically involve increasing the proportion of the organic solvent over the course of the analysis to elute compounds with increasing hydrophobicity. Detection is commonly performed using a UV detector at a wavelength where the thiophene ring exhibits strong absorbance, typically around 240-254 nm. chemicalbook.comspectrabase.com
While GC is more suitable for volatile and thermally stable compounds, derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl or ethyl esters) can enable GC analysis. This approach can be effective for both purity assessment and the separation of isomers.
A patent describing the synthesis of the related thiophene-2,5-dicarboxylic acid indicates the use of HPLC to confirm a product purity of over 99%. nist.gov
Table 1: Illustrative HPLC Conditions for Analysis of Thiophene Acetic Acid Derivatives chemicalbook.comspectrabase.com
| Parameter | Value |
| Column | Reversed-Phase C8 or C18 |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 100% B over 60 min |
| Flow Rate | 1-4 mL/min |
| Detection | UV at 240 nm |
| Purity Achieved | >98% |
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key methodologies in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide crucial information.
In the ¹H NMR spectrum, due to the symmetry of the 2,5-disubstituted thiophene ring, a singlet would be expected for the two equivalent protons on the thiophene ring (H-3 and H-4). Another singlet would be observed for the four equivalent protons of the two methylene (B1212753) (-CH₂-) groups. The protons of the carboxylic acid groups (-COOH) would appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.
In the ¹³C NMR spectrum, one would expect to observe distinct signals for the different carbon atoms. Due to symmetry, two signals would be anticipated for the thiophene ring carbons (C-2/C-5 and C-3/C-4). A signal for the methylene carbons and a signal for the carboxyl carbons would also be present. For comparison, the ¹³C NMR spectrum of the related thiophene-2,5-dicarboxylic acid shows characteristic signals for the carboxyl and thiophene carbons. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A sharp and strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carboxyl groups. Characteristic C-H stretching vibrations of the thiophene ring and the methylene groups would be observed in the 2850-3100 cm⁻¹ region. Vibrations associated with the thiophene ring typically appear in the fingerprint region (below 1500 cm⁻¹). For instance, the IR spectrum of the related 2,5-thiophenedicarboxylic acid shows these characteristic absorptions. nih.gov
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula. For this compound (C₈H₈O₄S), the expected molecular weight is approximately 200.21 g/mol . In electrospray ionization (ESI) mass spectrometry, one would expect to observe the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. Fragmentation patterns can also provide structural information. For example, the ESI-MS of a derivative, 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid, showed the [M-H]⁻ ion, confirming its molecular weight. chemicalbook.com
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Singlet for thiophene protons (H-3, H-4); Singlet for methylene protons (-CH₂-); Broad singlet for carboxyl protons (-COOH) |
| ¹³C NMR | Signals for thiophene carbons (C-2/C-5, C-3/C-4); Signal for methylene carbons; Signal for carboxyl carbons |
| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch); ~1700 (strong, C=O stretch); ~2850-3100 (C-H stretch) |
| Mass Spec (ESI) | Expected [M-H]⁻ at m/z ≈ 199.01 or [M+H]⁺ at m/z ≈ 201.02 |
X-ray Crystallography in the Definitive Structural Analysis of Crystalline Forms
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which is a solid at room temperature, obtaining single crystals suitable for X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Applications As a Synthetic Building Block in Complex Molecule Construction
Utilization in the Synthesis of Diverse Heterocyclic Compounds
The bifunctional nature of (5-Carboxymethyl-thiophen-2-yl)acetic acid lends itself to intramolecular and intermolecular cyclization reactions, leading to the formation of novel heterocyclic structures. By reacting the diacid or its derivatives with appropriate binucleophiles, a range of fused and spiro-heterocyclic systems can be accessed.
One notable application involves the synthesis of thieno[2,3-b]thiophene (B1266192) derivatives. For instance, the reaction of the diacid chloride of a related thiophene (B33073) derivative with an amine in the presence of a Lewis acid catalyst like zinc chloride can lead to the formation of bis-heterocyclic compounds. While direct examples starting from this compound are not extensively documented in readily available literature, the analogous reactivity of similar thiophene dicarboxylic acids suggests its potential in this area. For example, the synthesis of thieno[3,2-b]thiophenes has been achieved from 2,5-dicarbonyl-3-nitrothiophenes through nucleophilic aromatic substitution and subsequent Dieckman condensation, a reaction pathway that could conceptually be adapted for derivatives of this compound. mdpi.com
Furthermore, the closely related thiophene-2,5-dicarboxylic acid has been utilized in the synthesis of complex heterocyclic systems. For example, its reaction with ortho-aminophenols is a key step in the preparation of bis(benzoxazole) fluorescent whitening agents. google.com This highlights the potential of the dicarboxy-thiophene scaffold in constructing larger, more complex heterocyclic structures.
The following table summarizes representative examples of heterocyclic syntheses involving thiophene dicarboxylic acid derivatives, illustrating the potential synthetic pathways for this compound.
| Starting Material | Reagents | Product | Heterocyclic System |
| 3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbonyl dichloride | Urea | 4,4′-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)dipyrimidin-2-ol | Thieno[2,3-b]thiophene-pyrimidine |
| 3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbonyl dichloride | Thiourea | 4,4′-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)dipyrimidin-2-thiol | Thieno[2,3-b]thiophene-pyrimidine |
| Dimethyl 3-(methoxycarbonylmethyl)-4-nitrothiophene-2,5-dicarboxylate | Sodium methoxide | Dimethyl 5-hydroxy-6-(methoxycarbonyl)-thieno[3,2-b]thiophene-2,3-dicarboxylate | Thieno[3,2-b]thiophene |
Role in Constructing Polyfunctional Molecular Architectures
The rigid thiophene core and the two reactive carboxylic acid arms of this compound make it an excellent candidate for the construction of well-defined, polyfunctional molecular architectures, including polymers and coordination networks.
The diacid, or more commonly its diester derivative, can undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. nih.gov These thiophene-containing polymers are of interest due to their potential electronic and optical properties, as well as their enhanced biodegradability compared to their purely aromatic counterparts. For instance, copolyesters of dimethyl 2,5-thiophenedicarboxylate have been synthesized and studied for their material properties. rsc.org
In the realm of supramolecular chemistry, this compound and its analogs serve as versatile linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups can coordinate to metal ions in various modes, leading to the formation of one-, two-, or three-dimensional networks with diverse topologies and potential applications in gas storage, catalysis, and sensing. nih.gov
The table below presents examples of polyfunctional architectures synthesized from thiophene dicarboxylic acid derivatives.
| Monomer 1 | Monomer 2 | Polymer/Network Type | Resulting Architecture |
| Dimethyl 2,5-thiophenedicarboxylate | 1,6-Hexanediol | Polyester (B1180765) | Poly(hexamethylene 2,5-thiophenedicarboxylate) |
| Thiophene-2,5-dicarboxylic acid | Zinc(II) salts and pyridine | Coordination Polymer | [Zn(Tda)(py)]n |
| Thiophene-2,5-dicarboxylic acid | Cobalt(II) salts and phenanthroline | Coordination Polymer | [Co(Tda)(phen)(H2O)]n |
Contributions to the Creation of Chemically Diverse Compound Libraries
The concept of using a central scaffold to generate a large number of related compounds is a cornerstone of combinatorial chemistry and drug discovery. This compound, with its two independent carboxylic acid handles, is an ideal scaffold for this purpose. Each carboxyl group can be independently or simultaneously reacted with a diverse set of building blocks, such as amines or alcohols, to rapidly generate a library of disubstituted thiophene derivatives.
While specific, large-scale combinatorial libraries based solely on this compound are not extensively reported, the principle is well-established in medicinal chemistry. Thiophene-based scaffolds are prevalent in a number of approved drugs and are considered privileged structures in drug design. nih.gov Multicomponent reactions (MCRs) are a powerful tool for the rapid synthesis of compound libraries, and various MCRs have been developed for the synthesis of thiophene derivatives. researchgate.netnih.gov For example, the Gewald reaction, a well-known MCR, provides access to highly substituted 2-aminothiophenes. Although not directly employing the target diacid, these methods underscore the utility of the thiophene core in generating chemical diversity.
The potential for creating a diverse library from this compound can be illustrated by the following hypothetical reaction scheme:
| Scaffold | Reagent Class 1 (R1-NH2) | Reagent Class 2 (R2-NH2) | Library of Products |
| This compound dichloride | Alkyl amines | Aryl amines | Di-amides with varying R1 and R2 |
| Amino alcohols | Heterocyclic amines | Di-amides with diverse functionalities | |
| Amino acids | Chiral di-amides |
This approach allows for the systematic exploration of the chemical space around the thiophene core, which is invaluable in the search for new bioactive molecules.
Theoretical and Computational Investigations of 5 Carboxymethyl Thiophen 2 Yl Acetic Acid
Quantum Chemical Calculations for Understanding Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of thiophene (B33073) derivatives. mdpi.comnih.gov These computational methods allow for the precise calculation of geometric parameters, such as bond lengths and angles, as well as electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. semanticscholar.orgmdpi.com
The optimized molecular structure of (5-Carboxymethyl-thiophen-2-yl)acetic acid reveals a planar thiophene ring, a key feature of this class of compounds. The carboxymethyl and acetic acid functional groups attached to the thiophene core exhibit specific spatial orientations that are crucial for their chemical behavior.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (thiophene) | 1.37 - 1.43 | ||
| C-S (thiophene) | 1.72 - 1.74 | ||
| C-C (side chain) | 1.50 - 1.52 | ||
| C=O | 1.21 - 1.23 | ||
| C-O | 1.34 - 1.36 | ||
| S-C2-C3 | 111.4 - 111.6 | ||
| C2-C3-C4 | 112.5 - 112.7 | ||
| C-C-O (carboxyl) | 114.0 - 116.0 | ||
| O=C-O (carboxyl) | 123.0 - 125.0 | ||
| Ring-CH2-COOH | Variable | ||
| Ring-CH2-COOH | Variable |
Note: The values in this table are representative and are based on DFT calculations of similar thiophene derivatives. Actual values may vary depending on the level of theory and basis set used.
The electronic structure of this compound is characterized by its HOMO-LUMO energy gap. This gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.comresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. semanticscholar.org For thiophene derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the thiophene ring and the conjugated parts of the side chains. mdpi.com
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.5 to -6.0 |
| LUMO Energy | -2.0 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 4.5 |
Note: These values are estimations based on computational studies of analogous thiophene compounds.
The molecular electrostatic potential (MEP) surface is another important descriptor derived from quantum chemical calculations. It provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. researchgate.netresearchgate.net For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the carboxylic acid groups, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the carboxylic acid and the thiophene ring would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction.
Conformational Analysis and Potential Energy Landscapes
The presence of flexible side chains, namely the carboxymethyl and acetic acid groups, allows for multiple conformations of this compound. Conformational analysis is therefore essential to identify the most stable structures and to understand the energy barriers between different conformers. nih.gov
The rotation around the single bonds connecting the side chains to the thiophene ring gives rise to various spatial arrangements. The potential energy surface (PES) can be scanned by systematically changing the relevant dihedral angles to map out the energy landscape. nih.gov Studies on similar molecules, such as 5-acetic acid hydantoin, have revealed the existence of numerous conformers with distinct energies. uc.pt
For this compound, the key dihedral angles determining the conformation are those associated with the rotation of the entire carboxymethyl and acetic acid groups relative to the thiophene ring, as well as the internal rotation within the acetic acid moiety (O=C-O-H). The stability of these conformers is influenced by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the two carboxylic acid groups. Theoretical calculations on related thiophene carboxylic acids have shown that dimeric structures stabilized by intermolecular hydrogen bonds are often energetically favorable. researchgate.netnih.gov
The rotational barriers for methyl groups on thiophene rings have been computationally and experimentally determined for various derivatives. researchgate.netmdpi.com These studies provide a basis for estimating the rotational barriers of the CH2COOH groups in the target molecule. The energy barriers between different conformers are typically in the range of a few kcal/mol, indicating that the molecule is likely to exist as a mixture of conformers at room temperature.
Computational Studies on Molecular Interactions and Dynamics
Computational methods are invaluable for studying the non-covalent interactions that govern the behavior of this compound in different environments. These interactions include hydrogen bonding, π-π stacking, and other van der Waals forces. acs.orgrsc.org
Hydrogen bonding is expected to be a dominant intermolecular interaction for this molecule, given the presence of two carboxylic acid groups. nih.gov Computational studies on thiophene-2-carboxylic acid have confirmed the formation of stable hydrogen-bonded dimers. researchgate.netnih.gov Similarly, this compound is likely to form both intramolecular and intermolecular hydrogen bonds. The O-H group of one carboxylic acid can act as a hydrogen bond donor to the carbonyl oxygen of the other, leading to the formation of cyclic dimers.
Natural Bond Orbital (NBO) analysis is a computational technique used to investigate charge transfer and conjugative interactions within and between molecules. nih.gov For thiophene derivatives, NBO analysis can quantify the strength of hydrogen bonds and other non-covalent interactions. researchgate.netacs.org
Emerging Research Perspectives and Future Directions for 5 Carboxymethyl Thiophen 2 Yl Acetic Acid
Development of Sustainable and Green Chemistry Approaches for its Synthesis
Traditional synthetic routes to analogous thiophene (B33073) dicarboxylic acids often rely on harsh reagents and conditions, such as the use of thionyl chloride with adipic acid, which raises environmental and safety concerns. globethesis.comgoogle.com Future research into the synthesis of (5-Carboxymethyl-thiophen-2-yl)acetic acid is expected to pivot towards more sustainable and green methodologies.
Green chemistry approaches would focus on improving atom economy, reducing hazardous waste, and utilizing renewable feedstocks. One promising avenue is the adaptation of bio-based production methods, which have been successfully developed for other dicarboxylic acids like succinic acid and adipic acid. nih.gov This could involve engineered microorganisms that convert biomass-derived precursors into the target molecule or a close derivative.
Another key area is the development of advanced catalytic systems. Palladium-catalyzed C-H activation and carboxylation, for instance, offers a modern and atom-economical route to dicarboxylic acids from simpler aromatic precursors. acs.org Applying such a strategy to a suitable thiophene starting material could provide a direct and efficient pathway to this compound, minimizing the use of stoichiometric and hazardous reagents. Similarly, catalytic systems involving earth-abundant metals like iron or vanadium, which have been used for synthesizing thiophene carboxylates, could be explored and optimized for this specific diacetic acid. researchgate.netsemanticscholar.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Approach | Potential Starting Materials | Key Transformation | Advantages | Challenges |
|---|---|---|---|---|
| Traditional Analogue Route | Succinic acid, Sulfurizing agent (e.g., P4S10) | Ring formation and functionalization | Based on established chemical principles | Harsh conditions, low yields, potential for hazardous byproducts |
| Catalytic C-H Functionalization | 2-Thiopheneacetic acid, CO2/CO source | Palladium-catalyzed C-H carboxylation/carbonylation | High atom economy, reduced waste, potential for high selectivity acs.org | Catalyst cost and sensitivity, optimization of reaction conditions |
| Bio-based Synthesis | Renewable feedstocks (e.g., glucose, lignocellulose) | Metabolic engineering of microorganisms nih.gov | Sustainable, uses renewable resources, mild conditions | Complex pathway engineering, low titers and yields, separation challenges |
Exploration of Novel Derivatization Pathways for Chemical Diversification
The true potential of this compound lies in its capacity as a versatile building block. The two terminal carboxylic acid groups are prime targets for a wide array of chemical transformations, allowing for extensive diversification.
Future research will likely focus on several key derivatization pathways:
Polymer Monomers: Conversion of the diacid to its corresponding diester or diacyl chloride sigmaaldrich.com would create valuable monomers. Polymerization with various diols or diamines could yield novel polyesters and polyamides. The flexible ethylene (B1197577) spacer in the side chains, compared to the direct linkage in TDCA, is expected to produce polymers with lower glass transition temperatures, increased flexibility, and different degradation profiles. researchgate.net
Amide Coupling: Reaction with a diverse range of primary and secondary amines can generate a library of diamides. This is particularly relevant in medicinal chemistry, where thiophene carboxamide scaffolds have shown promise as anticancer agents. nih.gov
Supramolecular Chemistry: The diacid can serve as a "linker" or "spacer" in supramolecular assemblies. Its specific length and geometry can be exploited to construct macrocycles, rotaxanes, and catenanes with unique host-guest properties.
Ring Functionalization: While the carboxyl groups are the most reactive sites, the thiophene ring itself can be functionalized. Electrophilic substitution reactions (e.g., halogenation, nitration) at the 3- and 4-positions could provide further points for chemical modification, although the deactivating nature of the side chains must be considered.
Table 2: Potential Derivatization Pathways and Resulting Compound Classes
| Reaction Type | Reagent Class | Resulting Functional Group/Compound Class | Potential Applications |
|---|---|---|---|
| Esterification | Alcohols | Diester | Polymer monomers, plasticizers, solvents |
| Amidation | Amines | Diamide | Pharmaceutical scaffolds nih.gov, polyamide building blocks, ligands |
| Reduction | Reducing agents (e.g., LiAlH4) | Diol (2,5-bis(2-hydroxyethyl)thiophene) | Polyester (B1180765)/polyurethane monomers |
| Acyl Halide Formation | Thionyl chloride, Oxalyl chloride | Diacyl Chloride | Highly reactive intermediate for ester/amide synthesis sigmaaldrich.com |
| Electrophilic Substitution | Halogens, Nitrating agents | Ring-functionalized Diacid | Further diversification, synthesis of polysubstituted thiophenes |
Untapped Potential as a Scaffold in Niche Chemical Applications
The unique structural features of this compound make it an ideal scaffold for several niche applications where its analogue, TDCA, may be less suitable.
Coordination Polymers and Metal-Organic Frameworks (MOFs): TDCA is known to form coordination polymers. The increased flexibility and different coordination geometry of thiophene-2,5-diacetic acid could lead to the formation of novel MOFs with unique porosities, topologies, and catalytic or sensing capabilities. The flexible arms can accommodate different metal coordination environments, potentially leading to materials with interesting dynamic properties.
Functional Materials: Thiophene-containing molecules are cornerstones of organic electronics. mdpi.com Derivatives of this compound could be designed as building blocks for organic semiconductors, dye-sensitized solar cells, or fluorescent sensors. The carboxylate groups can serve as anchoring points to surfaces or as sites for tuning electronic properties.
Medicinal Chemistry: The thiophene nucleus is a privileged scaffold in drug discovery. This compound provides a symmetric core that can be decorated with two identical or different pharmacophores. This allows for the design of bivalent ligands that can simultaneously engage two receptor binding sites, potentially leading to enhanced affinity and selectivity.
Table 3: Potential Niche Applications for this compound Scaffold
| Application Area | Role of the Scaffold | Key Advantage over TDCA | Example Concept |
|---|---|---|---|
| Coordination Polymers/MOFs | Flexible Linker/Ligand | Increased structural flexibility, novel topologies | Formation of a 3D porous framework for gas storage or separation |
| Polymer Science | Monomer | Imparts flexibility and lowers melting point | Synthesis of a semi-crystalline, biodegradable polyester researchgate.net |
| Medicinal Chemistry | Bivalent Scaffold | Spatially defined presentation of two pharmacophores | A bivalent inhibitor targeting dimeric enzymes or receptor clusters |
| Materials Science | Functional Core | Anchoring groups for surface modification | A functionalized dye for solar cells, anchored via carboxylate groups |
Integration into Automated and High-Throughput Synthesis Platforms
The progression of modern chemistry is inextricably linked to automation and high-throughput methodologies. This compound is exceptionally well-suited for integration into such platforms.
The diacid core is an ideal starting point for combinatorial chemistry. Using automated liquid handlers and parallel reactors, vast libraries of diesters or diamides can be synthesized by reacting the core molecule with arrays of different alcohols or amines. This approach dramatically accelerates the discovery process, enabling the rapid screening of hundreds or thousands of compounds for desired properties, whether for biological activity or material performance. researchgate.net
Furthermore, flow chemistry offers a scalable and controlled method for the synthesis of the core molecule itself. Continuous flow reactors can provide better heat and mass transfer, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes. rsc.org High-throughput experimentation can be employed to rapidly screen catalysts, solvents, and reaction conditions to optimize the synthesis of both the core diacid and its subsequent derivatives, accelerating the research and development cycle for new materials and molecules based on this versatile scaffold.
Q & A
Basic: What are the common synthetic routes for (5-Carboxymethyl-thiophen-2-yl)acetic acid?
Methodological Answer:
The synthesis of this compound typically involves functionalizing the thiophene ring via Friedel-Crafts acylation or cross-coupling reactions.
- Friedel-Crafts Acylation: Reacting a substituted thiophene (e.g., 5-methylthiophene) with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) introduces the carboxymethyl group. Subsequent hydrolysis of the acetylated intermediate yields the carboxylic acid derivative .
- Suzuki-Miyaura Coupling: For more complex derivatives, palladium-catalyzed coupling with boronic acids can install aryl or heteroaryl groups at specific positions. For example, coupling with a pyridinyl boronic acid enhances electronic properties for medicinal chemistry applications .
- Post-Functionalization: Carboxylic acid groups can be further modified via esterification or amidation using EDCI/HOBt coupling agents under inert conditions .
Basic: How is the structure of this compound characterized?
Methodological Answer:
Structural confirmation relies on multimodal spectroscopic and crystallographic techniques :
- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments and carbon connectivity. For instance, the thiophene ring protons resonate at δ 6.8–7.2 ppm, while the carboxymethyl group appears as a singlet near δ 3.7 ppm .
- X-ray Crystallography: Single-crystal diffraction (using SHELX software) resolves bond lengths and angles, confirming the planar thiophene ring and carboxylate geometry. Crystallographic data should be deposited in the Cambridge Structural Database .
- Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion ([M+H]⁺) and fragmentation patterns .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols. Ensure local exhaust ventilation during synthesis .
- Containment: Sweep spills into sealed containers using non-sparking tools. Avoid environmental release due to potential aquatic toxicity .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Conduct a risk assessment for large-scale reactions .
Advanced: How can density functional theory (DFT) methods be applied to study its electronic properties?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic structure and reactivity:
- HOMO-LUMO Analysis: Quantifies electron-donating/accepting capacity. Lower HOMO-LUMO gaps correlate with higher reactivity in electrophilic substitutions .
- Charge Distribution: Natural Bond Orbital (NBO) analysis identifies nucleophilic/electrophilic sites on the thiophene ring, guiding functionalization strategies .
- Solvent Effects: Include implicit solvation models (e.g., PCM) to simulate aqueous or organic media interactions .
Advanced: What are the strategies for regioselective functionalization of the thiophene ring?
Methodological Answer:
- Directing Groups: The carboxymethyl group acts as a meta-director, enabling selective bromination at the 3-position using NBS in DMF .
- Cross-Coupling: Use Pd(PPh₃)₄ with aryl halides for Suzuki couplings at the 5-position. Optimize ligand ratios (e.g., 1:2 Pd:ligand) to suppress homocoupling .
- Electrophilic Substitution: Nitration with HNO₃/H₂SO₄ at 0°C yields mono-nitro derivatives, critical for nitro-reduction to amines in drug discovery pipelines .
Advanced: How can researchers analyze its biological activity in medicinal chemistry?
Methodological Answer:
- In Vitro Assays: Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Structure-Activity Relationships (SAR): Modify the carboxylate group to esters or amides and compare bioactivity. For example, methyl ester derivatives may enhance membrane permeability .
- Molecular Docking: Use AutoDock Vina to model interactions with protein targets (e.g., kinases). Validate binding poses with MD simulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
